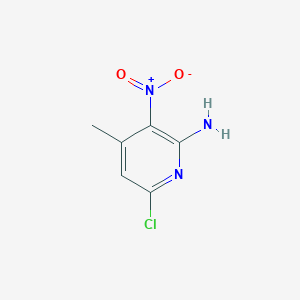

6-Chloro-4-methyl-3-nitropyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-4-methyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c1-3-2-4(7)9-6(8)5(3)10(11)12/h2H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKQALYNXQIMFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1[N+](=O)[O-])N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743783 | |

| Record name | 6-Chloro-4-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863878-22-2 | |

| Record name | 6-Chloro-4-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-Chloro-4-methyl-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 6-Chloro-4-methyl-3-nitropyridin-2-amine, a key intermediate in medicinal chemistry and materials science. The following sections delve into its structural and physicochemical characteristics, supported by established analytical methodologies, to provide a robust resource for laboratory and development applications.

Molecular Structure and Identification

This compound is a substituted pyridine derivative with the molecular formula C₆H₆ClN₃O₂. Its structure, characterized by a pyridine ring bearing a chlorine atom, a methyl group, a nitro group, and an amine group, makes it a versatile building block in organic synthesis.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These parameters are critical for predicting its behavior in various chemical processes, including reaction kinetics, purification, and formulation.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClN₃O₂ | [1][2] |

| Molecular Weight | 187.58 g/mol | [1][2] |

| CAS Number | 863878-22-2 | [1][2][3] |

| Appearance | Light yellow to green-yellow solid | [2] |

| Boiling Point (Predicted) | 350.2 ± 37.0 °C | [2] |

| Density (Predicted) | 1.500 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | -1.05 ± 0.50 | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1][2][3] |

Experimental Determination of Physical Properties

To ensure scientific integrity and reproducibility, the following sections detail the standard methodologies for determining key physical properties of this compound.

Melting Point Determination

Workflow for Melting Point Determination

Caption: Standard workflow for melting point determination.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, which allows for controlled heating and clear observation of the sample.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range provides the melting point of the substance. A narrow melting range is indicative of high purity.

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its use in synthesis, purification, and formulation. A systematic approach to determining its solubility is outlined below.

Qualitative Solubility Testing:

A preliminary assessment of solubility can be performed by adding a small, known amount of the compound to a known volume of a solvent at a specific temperature and observing its dissolution.

Workflow for Qualitative Solubility Testing

Caption: Workflow for qualitative solubility determination.

Step-by-Step Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method):

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a known volume of a specific organic solvent (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate).

-

Equilibration: The vials are sealed and placed in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: A known volume of the supernatant is carefully withdrawn using a syringe and filtered through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved solute in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or by gravimetric analysis after solvent evaporation.

-

Calculation: The solubility is then expressed as mass per unit volume (e.g., g/L) or as a mole fraction.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. Based on data for a closely related compound, the following spectral characteristics are expected.[4]

Expected ¹H NMR (400 MHz, DMSO-d₆) Peaks:

-

Aromatic protons would appear in the downfield region.

-

The methyl protons would likely appear as a singlet in the upfield region.

-

The amine protons would likely appear as a broad singlet.

Expected ¹³C NMR (100 MHz, DMSO-d₆) Peaks:

-

Aromatic carbons would show signals in the downfield region (typically 110-160 ppm).

-

The carbon of the methyl group would appear in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The expected characteristic absorption bands for this compound are:

-

N-H stretching (amine): Around 3300-3500 cm⁻¹ (typically two bands for a primary amine).

-

C-H stretching (aromatic and methyl): Around 2850-3100 cm⁻¹.

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

C=C and C=N stretching (aromatic ring): In the 1400-1600 cm⁻¹ region.

-

C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Due to the presence of the aromatic ring and the nitro and amino substituents, this compound is expected to exhibit strong UV absorbance. The analysis is typically performed by dissolving a small amount of the compound in a suitable transparent solvent (e.g., ethanol or methanol) and measuring the absorbance as a function of wavelength.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, based on the data for structurally similar compounds, the following precautions should be taken[5][6][7][8]:

-

Hazard Statements (Expected): May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.

-

Precautionary Statements:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or in a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Conclusion

This technical guide provides a detailed overview of the key physical properties of this compound and the standard methodologies for their determination. A thorough understanding of these properties is fundamental for the effective and safe utilization of this compound in research and development. The provided protocols and data serve as a valuable resource for scientists and professionals in the field of drug discovery and materials science.

References

- 1. achmem.com [achmem.com]

- 2. This compound | 863878-22-2 [amp.chemicalbook.com]

- 3. 863878-22-2|this compound|BLD Pharm [bldpharm.com]

- 4. rsc.org [rsc.org]

- 5. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 2-Amino-4-methyl-3-nitropyridine [webbook.nist.gov]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 6-Chloro-4-methyl-3-nitropyridin-2-amine (CAS: 863878-22-2)

Introduction: A Versatile Scaffold in Modern Drug Discovery

6-Chloro-4-methyl-3-nitropyridin-2-amine is a highly functionalized pyridine derivative that has emerged as a critical building block in medicinal chemistry and drug discovery. Its strategic substitution pattern—a nucleophilic amino group, an electrophilic center activated by a nitro group, and a displaceable chlorine atom—offers a rich platform for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, focusing on the synthesis, reactivity, characterization, and strategic applications of this valuable intermediate. The aminopyridine core is a well-established pharmacophore, and its derivatives have shown a vast array of biological activities.[1] The presence of both a nitro group and a chlorine atom on the pyridine ring of this compound imparts a unique reactivity profile, making it a cornerstone for generating diverse compound libraries for screening and lead optimization.[2]

Physicochemical and Safety Data

A thorough understanding of the compound's properties and safe handling procedures is paramount for its effective and safe utilization in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 863878-22-2 | [3][4] |

| Molecular Formula | C₆H₆ClN₃O₂ | [3] |

| Molecular Weight | 187.58 g/mol | [3] |

| Appearance | Light yellow to greenish-yellow solid | [3] |

| Predicted Boiling Point | 350.2 ± 37.0 °C | [3] |

| Predicted Density | 1.500 ± 0.06 g/cm³ | [3] |

| Predicted pKa | -1.05 ± 0.50 | [3] |

| Storage Conditions | 2–8 °C, under inert atmosphere (e.g., Argon or Nitrogen), protected from light. | [5] |

Safety Profile

As with any laboratory chemical, appropriate safety precautions must be observed when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][6]

Always consult the material safety data sheet (MSDS) from your supplier for comprehensive safety information.[6][7][8][9][10] Standard laboratory practice should include handling in a well-ventilated fume hood and the use of personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Synthesis and Purification

The synthesis of this compound is not a trivial single-step nitration due to the directing effects of the substituents on the pyridine ring. The direct nitration of 2-amino-4-methylpyridine typically yields the 5-nitro isomer as the major product.[11] Therefore, a multi-step, regioselective approach is necessary. Below is a proposed synthetic protocol based on related literature procedures.

Proposed Synthetic Pathway

A plausible and efficient synthesis commences with the commercially available 2,6-dichloro-4-methylpyridine. The key steps involve a selective nucleophilic aromatic substitution followed by nitration and a second nucleophilic substitution.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Chloro-4-methylpyridin-2-amine

-

To a solution of 2,6-dichloro-4-methylpyridine (1.0 eq) in ethanol, add aqueous ammonia (excess, e.g., 10-20 eq).

-

The reaction mixture is heated in a sealed vessel at a temperature range of 150-180 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford 6-chloro-4-methylpyridin-2-amine.

Causality: The amination of 2,6-dichloropyridines with ammonia preferentially occurs at the 2-position due to electronic and steric factors. The reaction requires elevated temperatures and pressure due to the lower reactivity of dichloropyridines compared to their activated nitro-substituted counterparts.

Step 2: Synthesis of this compound

-

To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 6-chloro-4-methylpyridin-2-amine (1.0 eq) while maintaining the internal temperature below 10 °C.

-

A pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., 10-25 °C) for a specified time (typically 2-6 hours), with reaction progress monitored by TLC or HPLC.

-

The reaction is quenched by carefully pouring the mixture onto crushed ice.

-

The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound.

Causality: The amino group at the 2-position is a strong activating group and directs the electrophilic nitration to the ortho (position 3) and para (position 5) positions. Careful control of the reaction temperature and stoichiometry of the nitrating agent is crucial to achieve selective nitration at the 3-position and minimize the formation of byproducts.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups.

Caption: Key reaction pathways of this compound.

Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

The chlorine atom at the 6-position is activated towards nucleophilic displacement by the electron-withdrawing nitro group at the 3-position and the pyridine nitrogen. This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to build molecular complexity.[12][13]

Experimental Protocol: General Procedure for SNAr with an Amine

-

In a suitable solvent (e.g., DMF, DMSO, or 1,4-dioxane), dissolve this compound (1.0 eq) and the desired amine nucleophile (1.1-1.5 eq).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq), to the reaction mixture.

-

Heat the mixture to a temperature ranging from 80 °C to 120 °C and monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography or recrystallization.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, which is a crucial transformation for many medicinal chemistry applications, such as amide bond formation or the construction of heterocyclic rings.

Experimental Protocol: Nitro Group Reduction using Iron in Acetic Acid

-

Suspend this compound (1.0 eq) in a mixture of acetic acid and ethanol.

-

Heat the suspension to reflux and add iron powder (excess, e.g., 5-10 eq) portion-wise.

-

Continue heating at reflux until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) and extract the product with ethyl acetate.

-

The organic layer is dried and concentrated to yield 6-chloro-4-methylpyridine-2,3-diamine, which can often be used in the next step without further purification.

Spectroscopic Characterization

While publicly available spectra are limited, the expected spectroscopic data can be predicted based on the structure and data from analogous compounds.[1][14] Chemical suppliers like BLDpharm and ChemicalBook indicate the availability of analytical data, including NMR and MS.[1][14]

Predicted Spectroscopic Data

-

¹H NMR (in CDCl₃ or DMSO-d₆):

-

A singlet for the methyl group (CH₃) protons, expected around δ 2.2-2.5 ppm.

-

A singlet for the aromatic proton at the 5-position, expected in the aromatic region (δ 7.0-8.0 ppm).

-

A broad singlet for the amino group (NH₂) protons, which may be exchangeable with D₂O, expected in a wide range (δ 4.0-6.0 ppm).

-

-

¹³C NMR (in CDCl₃ or DMSO-d₆):

-

A peak for the methyl carbon (CH₃) in the aliphatic region (δ 15-25 ppm).

-

A series of peaks in the aromatic region (δ 110-160 ppm) corresponding to the six pyridine ring carbons. The carbons attached to the nitro and chloro groups will be significantly shifted.[15]

-

-

IR Spectroscopy (ATR):

-

Two N-H stretching bands for the primary amine in the range of 3300-3500 cm⁻¹.

-

An N-H bending vibration around 1600-1650 cm⁻¹.

-

Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C-Cl stretching vibration in the fingerprint region.

-

-

Mass Spectrometry (EI or ESI):

-

A molecular ion peak (M⁺) corresponding to the molecular weight of 187.58 g/mol , showing the characteristic isotopic pattern for a chlorine-containing compound (M⁺ and M⁺+2 in an approximate 3:1 ratio).

-

Fragmentation patterns may include the loss of the nitro group, chlorine, and other small molecules.

-

Applications in Drug Discovery and Development

The 2-amino-3-nitropyridine scaffold is a privileged core in the design of kinase inhibitors and other therapeutic agents. The ability to selectively functionalize the C6 position via SNAr and the C3 position via nitro reduction and subsequent derivatization allows for the exploration of vast chemical space.

Derivatives of closely related aminonitropyridines have been investigated as:

-

Kinase Inhibitors: The 2-aminopyridine moiety is a known hinge-binding motif for many protein kinases. The synthesis of libraries based on the this compound core can lead to potent and selective inhibitors of kinases implicated in cancer and inflammatory diseases, such as GSK3 and JAK2.

-

Anticancer Agents: The aminopyridine scaffold is present in numerous approved and investigational anticancer drugs.

-

Anti-protozoan Agents: Aminopyridine derivatives have shown promise in the development of drugs against neglected tropical diseases.

Conclusion

This compound is a high-value, versatile intermediate for chemical synthesis, particularly in the realm of drug discovery. Its well-defined reactivity allows for predictable and selective functionalization at multiple positions, enabling the efficient construction of novel and complex molecules. This guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, offering a solid foundation for researchers to leverage this powerful building block in their scientific endeavors. A disciplined approach to its handling, guided by a thorough understanding of its chemical properties and safety requirements, will ensure its successful application in the laboratory.

References

- 1. 863878-22-2|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 863878-22-2 [amp.chemicalbook.com]

- 3. 863878-22-2 | this compound | Tetrahedron [thsci.com]

- 4. achmem.com [achmem.com]

- 5. buyat.ppg.com [buyat.ppg.com]

- 6. aggiefab.tamu.edu [aggiefab.tamu.edu]

- 7. cpiroadsolutions.com [cpiroadsolutions.com]

- 8. evosupplygroupcatalog.sfo3.digitaloceanspaces.com [evosupplygroupcatalog.sfo3.digitaloceanspaces.com]

- 9. dhc-solvent.de [dhc-solvent.de]

- 10. rsc.org [rsc.org]

- 11. This compound(863878-22-2) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. 6-chloro-N-methyl-3-nitropyridin-2-amine | C6H6ClN3O2 | CID 10750094 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Amino-6-chloro-4-methyl-3-nitropyridine molecular weight and formula

An In-depth Technical Guide to 2-Amino-6-chloro-4-methyl-3-nitropyridine

This guide provides a comprehensive technical overview of 2-Amino-6-chloro-4-methyl-3-nitropyridine, a substituted pyridine derivative of interest to researchers and professionals in drug development and organic synthesis. Due to the limited direct literature on this specific isomer, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust working guide.

Core Molecular Attributes

2-Amino-6-chloro-4-methyl-3-nitropyridine is a heterocyclic aromatic compound. Its structure, featuring an amino, a chloro, a methyl, and a nitro group on a pyridine ring, makes it a versatile intermediate for further chemical modifications.

Molecular Formula and Weight

The key identifiers for this compound are its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

| Attribute | Value |

| Molecular Formula | C6H6ClN3O2 |

| Molecular Weight | 187.58 g/mol |

Note: These values are calculated based on the chemical structure, as direct experimental data for this specific isomer is not widely published. The isomeric compound 2-Amino-3-chloro-4-methyl-5-nitropyridine shares the same formula and a similar molecular weight of 188.[1]

Structural Representation

Caption: 2D structure of 2-Amino-6-chloro-4-methyl-3-nitropyridine.

Synthesis and Mechanism

A plausible synthetic route to 2-Amino-6-chloro-4-methyl-3-nitropyridine involves the selective amination of a dichlorinated precursor. This approach is a common strategy for producing aminopyridines.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from 2,6-dichloro-4-methylpyridine, which would first be nitrated and then selectively aminated.

Caption: Proposed synthetic workflow for 2-Amino-6-chloro-4-methyl-3-nitropyridine.

Experimental Protocol (Hypothetical)

This protocol is based on established methods for the synthesis of similar compounds, such as 2-Amino-6-chloro-3-nitropyridine.[2][3][4]

Step 1: Nitration of 2,6-dichloro-4-methylpyridine

-

Reaction Setup: In a flask equipped with a stirrer and a cooling bath, add a mixture of concentrated sulfuric acid and nitric acid.

-

Substrate Addition: Slowly add 2,6-dichloro-4-methylpyridine to the acid mixture while maintaining a low temperature (0-5 °C) to control the exothermic reaction.

-

Reaction: Stir the mixture at a controlled temperature until the reaction is complete (monitored by TLC or GC).

-

Workup: Carefully pour the reaction mixture over crushed ice. The solid precipitate, 2,6-dichloro-4-methyl-3-nitropyridine, is collected by filtration, washed with cold water, and dried.

Step 2: Selective Amination

-

Reaction Setup: Dissolve the 2,6-dichloro-4-methyl-3-nitropyridine intermediate in a suitable solvent like methanol or isopropanol.

-

Reagent Addition: Add an aqueous solution of ammonia to the mixture at room temperature.[3] The nucleophilic substitution of the chlorine atom at the 2-position is generally favored due to the electronic effects of the nitro group.

-

Reaction: Stir the reaction mixture at a slightly elevated temperature (e.g., 35-40 °C) for several hours.[2]

-

Isolation: Upon completion, the product, 2-Amino-6-chloro-4-methyl-3-nitropyridine, may precipitate out of the solution. The solid is collected by filtration, washed, and can be further purified by recrystallization.

Physicochemical Properties and Handling

The properties of 2-Amino-6-chloro-4-methyl-3-nitropyridine can be inferred from its unmethylated analog, 2-Amino-6-chloro-3-nitropyridine.

| Property | Inferred Value/Characteristic | Source/Basis |

| Appearance | Yellow crystalline solid | Analogy to 2-Amino-6-chloro-3-nitropyridine[5] |

| Solubility | Slightly soluble in water; Soluble in DMSO and chloroform | Analogy to 2-Amino-6-chloro-3-nitropyridine[2] |

| Storage | Store in a cool, dark place under an inert atmosphere. Refrigerator storage is recommended. | General practice for nitroaromatic compounds.[5] |

Applications in Research and Development

Substituted nitropyridines are crucial building blocks in medicinal chemistry and materials science.

-

Pharmaceutical Intermediates: The amino group serves as a handle for further functionalization, allowing for the construction of more complex molecules with potential biological activity. The unmethylated analog is noted as an important intermediate in the synthesis of pharmaceuticals.[6]

-

Drug Discovery: This class of compounds has been investigated for various therapeutic areas, including oncology and infectious diseases. For instance, 2-Amino-6-chloro-3-nitropyridine has been shown to have cytotoxic and anti-viral properties.[2] The introduction of a methyl group can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

Safety and Hazard Information

The safety profile for 2-Amino-6-chloro-4-methyl-3-nitropyridine is not explicitly documented. Therefore, it is imperative to handle this chemical with the utmost care, assuming it possesses hazards similar to related compounds. The GHS hazard statements for the closely related 2-Amino-6-chloro-3-nitropyridine include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

-

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash the skin with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Conclusion

2-Amino-6-chloro-4-methyl-3-nitropyridine represents a potentially valuable, yet under-documented, chemical intermediate. By leveraging established synthetic methodologies for analogous compounds, a reliable pathway to its production can be devised. Its structural features suggest significant utility in the synthesis of novel compounds for pharmaceutical and materials science applications. As with any chemical, especially one with limited safety data, strict adherence to safety protocols is essential.

References

- 1. novasynorganics.com [novasynorganics.com]

- 2. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [chemicalbook.com]

- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. echemi.com [echemi.com]

- 6. H64634.22 [thermofisher.com]

- 7. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [sigmaaldrich.com]

Spectroscopic Characterization of 6-Chloro-4-methyl-3-nitropyridin-2-amine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Chloro-4-methyl-3-nitropyridin-2-amine (CAS No. 863878-22-2), a substituted pyridine derivative of interest in pharmaceutical research and development. The strategic placement of chloro, methyl, nitro, and amino groups on the pyridine ring results in a unique electronic and structural profile, necessitating a multi-faceted analytical approach for unambiguous identification and quality control. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical insights into the application of key spectroscopic techniques. While specific experimental data for this compound is not publicly available, this guide will leverage established principles of spectroscopy and data from analogous structures to predict and interpret its spectral features.

Molecular Structure and its Spectroscopic Implications

This compound possesses a unique arrangement of electron-donating (amino, methyl) and electron-withdrawing (chloro, nitro, pyridine nitrogen) groups. This electronic interplay profoundly influences the chemical environment of each atom and, consequently, its spectroscopic signature. Understanding these substituent effects is paramount for the accurate interpretation of the data obtained from various analytical techniques.

| Property | Value | Source |

| CAS Number | 863878-22-2 | [1][2] |

| Molecular Formula | C₆H₆ClN₃O₂ | [1][2] |

| Molecular Weight | 187.58 g/mol | [1][2] |

| Appearance | Light yellow to green yellow solid (predicted) | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H and ¹³C NMR, along with two-dimensional techniques, would provide a complete picture of its molecular framework.

Causality Behind Experimental Choices in NMR

The choice of NMR experiments is dictated by the need to unambiguously assign every proton and carbon atom in the molecule. A standard ¹H NMR spectrum will reveal the number of different proton environments and their coupling patterns. However, due to the substituted nature of the pyridine ring, signal overlap in the aromatic region is a common challenge[3]. A ¹³C NMR spectrum will show the number of unique carbon environments. To definitively link protons to their directly attached carbons and to establish longer-range correlations, 2D NMR experiments like HSQC and HMBC are indispensable[3].

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals: one for the aromatic proton on the pyridine ring, one for the methyl group protons, and one for the amine group protons.

-

Aromatic Proton (H-5): This proton is expected to appear as a singlet in the aromatic region (typically δ 7.0-9.0 ppm for pyridines)[4]. Its chemical shift will be influenced by the adjacent chloro and methyl groups.

-

Methyl Protons (-CH₃): The three protons of the methyl group will give rise to a singlet, likely in the range of δ 2.2-2.6 ppm.

-

Amine Protons (-NH₂): The two protons of the primary amine will appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent and concentration, but it is often observed in the δ 5.0-7.0 ppm range. This signal will exchange with D₂O.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents[5][6].

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C-2 | ~155-160 | Attached to the amino group and adjacent to the nitro group. |

| C-3 | ~125-130 | Attached to the strongly electron-withdrawing nitro group. |

| C-4 | ~145-150 | Attached to the methyl group. |

| C-5 | ~115-120 | The only carbon bearing a hydrogen atom. |

| C-6 | ~150-155 | Attached to the electronegative chlorine atom. |

| -CH₃ | ~18-25 | Typical range for a methyl group on an aromatic ring. |

Experimental Protocol for NMR Analysis

A detailed experimental workflow for acquiring high-quality NMR data is crucial for accurate structural elucidation.

References

An In-Depth Technical Guide to the Solubility of 6-Chloro-4-methyl-3-nitropyridin-2-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 6-Chloro-4-methyl-3-nitropyridin-2-amine in various organic solvents. Given the absence of extensive public data on this specific compound, this document serves as a methodological manual for researchers, scientists, and professionals in drug development. It outlines the theoretical principles governing the solubility of substituted pyridines, presents a detailed, field-proven experimental protocol for solubility determination using the saturation shake-flask method, and describes robust analytical quantification techniques. The guide is structured to empower researchers to generate high-quality, reliable solubility data, a critical parameter for process development, formulation, and regulatory compliance.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

This compound is a substituted pyridine derivative. While specific applications of this exact molecule are not widely documented, its structural motifs—a halogenated, nitrated aminopyridine core—are common in molecules of significant interest in the pharmaceutical and agrochemical industries.[1] For any chemical entity being considered for development, solubility is a fundamental physicochemical property that dictates its fate in both synthetic and biological systems.[1]

Poor solubility can impede drug absorption, leading to low bioavailability and therapeutic variability.[2] It also presents significant challenges during manufacturing, including difficulties in purification, formulation, and achieving dosage accuracy. Therefore, a thorough understanding of a compound's solubility profile in a range of solvents is not merely an academic exercise but a cornerstone of robust chemical process development and successful drug formulation.

This guide provides a detailed methodology for determining the solubility of this compound, enabling researchers to make informed decisions in solvent selection for synthesis, crystallization, and formulation design.

Physicochemical Properties and Theoretical Solubility Considerations

To predict and understand the solubility of this compound, it is essential to analyze its molecular structure.

Molecular Structure:

-

Molecular Formula: C₆H₆ClN₃O₂

-

Molecular Weight: 187.58 g/mol [3]

-

Key Functional Groups:

-

Pyridine Ring: A basic heterocyclic aromatic ring.

-

Amine Group (-NH₂): A hydrogen bond donor and acceptor, contributing to polarity.

-

Nitro Group (-NO₂): A strong electron-withdrawing group, increasing polarity and potential for dipole-dipole interactions.[4]

-

Chloro Group (-Cl): An electron-withdrawing group that increases lipophilicity.[5]

-

Methyl Group (-CH₃): A nonpolar, lipophilic group.

-

The Principle of "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the intermolecular forces between them. The adage "like dissolves like" provides a useful predictive framework:

-

Polar Solvents: These solvents will more readily dissolve polar solutes. This compound, with its amine and nitro groups, is expected to have a significant dipole moment. Therefore, it is predicted to be more soluble in polar solvents.

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with the amine and nitro groups of the solute, likely leading to higher solubility.

-

Polar Aprotic Solvents (e.g., DMSO, acetonitrile, acetone): These solvents have large dipole moments and can engage in dipole-dipole interactions, which should also promote solubility.

-

-

Nonpolar Solvents (e.g., hexane, toluene): The presence of polar functional groups on the solute suggests that its solubility in nonpolar solvents will be limited. However, the chloro and methyl groups contribute some nonpolar character.

The interplay of these functional groups makes experimental determination of solubility essential, as theoretical predictions alone can be imprecise.[6][7]

Logical Framework for Solubility Prediction

Caption: Predicted solubility based on molecular structure.

Experimental Determination of Equilibrium Solubility

The saturation shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid phase.[2][8][9] This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Required Equipment and Reagents

-

Analytical Balance: 4-decimal place accuracy.

-

Vials: Glass vials with screw caps and PTFE-lined septa.

-

Thermostatically Controlled Shaker or Incubator: Capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Syringe Filters: 0.45 µm pore size, made of a material compatible with the organic solvent being tested (e.g., PTFE).

-

Volumetric Flasks and Pipettes: Grade A.

-

HPLC or UV-Vis Spectrophotometer: For quantification.

-

Solvents: High-purity, analytical grade organic solvents.

-

Compound: this compound, with known purity.

Step-by-Step Experimental Protocol

Part 1: Preparation of Saturated Solutions

-

Add Excess Solute: To a series of labeled vials, add an amount of this compound that is in clear excess of its expected solubility. The visible presence of undissolved solid at the end of the experiment is crucial.

-

Add Solvent: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker. Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period. A minimum of 24 hours is recommended to ensure equilibrium is reached, with 48 hours being preferable for slowly dissolving compounds.[10]

Part 2: Sample Collection and Preparation

-

Cease Agitation: After the equilibration period, allow the vials to stand undisturbed in the incubator for at least 2 hours to allow the excess solid to sediment.

-

Filtration: Carefully draw a sample from the clear supernatant using a syringe. Attach a 0.45 µm syringe filter and discard the first portion of the filtrate (approximately 0.5 mL) to saturate the filter membrane. Collect the subsequent filtrate into a clean, labeled vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute a known volume of the filtrate with the same organic solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

Part 3: Quantification of Dissolved Solute

The concentration of this compound in the diluted filtrate can be determined using either High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

A. Quantification by HPLC (Recommended for High Specificity)

HPLC is the preferred method due to its ability to separate the analyte from any potential impurities.

-

Method Development: Develop a reverse-phase HPLC method capable of resolving this compound. A C18 column is often a good starting point for pyridine derivatives. The mobile phase could consist of a mixture of acetonitrile or methanol and water, with a small amount of acid (e.g., formic acid) to ensure good peak shape for the basic pyridine compound.[11][12]

-

Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Inject these standards into the HPLC and create a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted filtrate sample and determine its concentration from the calibration curve.

-

Calculation: Calculate the original solubility using the following formula: Solubility (g/L) = Concentration from calibration curve (g/L) × Dilution Factor

B. Quantification by UV-Vis Spectroscopy (A Faster, Simpler Alternative)

This method is suitable if the compound has a distinct chromophore and no interfering impurities are expected. Aromatic nitro and amino compounds typically have strong UV absorbance.[13]

-

Determine λ_max: Scan a dilute solution of the compound in the chosen solvent to determine the wavelength of maximum absorbance (λ_max).

-

Calibration Curve: Prepare a series of standard solutions and measure their absorbance at λ_max. Create a calibration curve by plotting absorbance against concentration (Beer-Lambert Law).

-

Sample Analysis: Measure the absorbance of the diluted filtrate sample at λ_max.

-

Calculation: Determine the concentration from the calibration curve and calculate the original solubility using the dilution factor, as shown above.

Experimental Workflow Diagram

Caption: Workflow for solubility determination.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and structured table to facilitate comparison across different solvents and conditions.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent Class | Solvent | Solubility (g/L) | Solubility (mol/L) | Molarity (M) |

| Polar Protic | Methanol | [Experimental Value] | [Calculated Value] | [Calculated Value] |

| Ethanol | [Experimental Value] | [Calculated Value] | [Calculated Value] | |

| Polar Aprotic | Acetonitrile | [Experimental Value] | [Calculated Value] | [Calculated Value] |

| Acetone | [Experimental Value] | [Calculated Value] | [Calculated Value] | |

| Dimethyl Sulfoxide (DMSO) | [Experimental Value] | [Calculated Value] | [Calculated Value] | |

| Nonpolar | Toluene | [Experimental Value] | [Calculated Value] | [Calculated Value] |

| Hexane | [Experimental Value] | [Calculated Value] | [Calculated Value] |

Note: Molarity (mol/L) is calculated by dividing the solubility in g/L by the molecular weight (187.58 g/mol ).

Interpretation of Results

The data generated will provide a quantitative basis for:

-

Solvent Screening: Selecting optimal solvents for chemical reactions and crystallizations. For instance, a solvent with moderate solubility that decreases significantly with temperature is ideal for recrystallization.

-

Process Optimization: Understanding solubility limits is crucial for avoiding precipitation during reaction work-ups and for designing efficient extraction procedures.

-

Formulation Development: For pharmaceutical applications, solubility in various excipients and solvent systems is a key factor in designing a stable and bioavailable drug product.

Conclusion

This guide has detailed a robust and scientifically sound methodology for determining the solubility of this compound in a range of organic solvents. By adhering to the principles of equilibrium solubility and employing validated analytical techniques, researchers can generate the high-quality data necessary to advance their research and development activities. The provided protocols and theoretical framework serve as a comprehensive resource for any scientist tasked with characterizing this, or similar, chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. biorelevant.com [biorelevant.com]

- 3. 6-chloro-N-methyl-3-nitropyridin-2-amine | C6H6ClN3O2 | CID 10750094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Solubility Measurements | USP-NF [uspnf.com]

- 10. enamine.net [enamine.net]

- 11. helixchrom.com [helixchrom.com]

- 12. helixchrom.com [helixchrom.com]

- 13. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]

The Strategic Utility of 6-Chloro-4-methyl-3-nitropyridin-2-amine: An In-depth Technical Guide for Synthetic Chemists

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-4-methyl-3-nitropyridin-2-amine, a highly functionalized pyridine derivative that has emerged as a valuable building block in modern organic synthesis. We will delve into its structural features, plausible synthetic routes, and its versatile reactivity profile, with a particular focus on its application in the construction of complex heterocyclic scaffolds relevant to pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this compound.

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of medicinal and materials chemistry, substituted pyridines represent a privileged scaffold, forming the core of numerous bioactive molecules and functional materials. This compound (CAS No. 863878-22-2) is a strategically substituted pyridine that offers multiple points for diversification, making it an attractive starting material for the synthesis of novel molecular entities.

The strategic placement of an amine, a chloro leaving group, a directing methyl group, and an activating nitro group on the pyridine ring creates a unique reactivity profile. The electron-withdrawing nitro group, positioned ortho to the amine and meta to the chloro group, significantly influences the electronic properties of the ring, activating it for certain transformations while directing others. This guide will explore the synthetic pathways to access this building block and its subsequent elaboration into more complex structures.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in the laboratory.

| Property | Value | Reference |

| CAS Number | 863878-22-2 | [1] |

| Molecular Formula | C₆H₆ClN₃O₂ | [2] |

| Molecular Weight | 187.58 g/mol | [2] |

| Appearance | Likely a yellow to orange solid | Inferred from related compounds |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [2] |

Safety Profile: this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Plausible Route

While specific literature detailing the synthesis of this compound is not abundant, a plausible and efficient synthetic route can be extrapolated from established methodologies for analogous substituted pyridines. The most logical starting material is the readily available 2-amino-4-methylpyridine (4-picolin-2-amine). The synthesis involves two key transformations: nitration and chlorination. The order of these steps can be crucial for achieving the desired regioselectivity.

A likely successful strategy involves the initial nitration of 2-amino-4-methylpyridine, followed by chlorination. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, nitration is expected to occur at the 3- and 5-positions. Subsequent separation of the desired 3-nitro isomer, followed by chlorination, would yield the target compound.

Caption: Plausible synthetic workflow for this compound.

Detailed Protocol (Proposed):

Step 1: Nitration of 2-Amino-4-methylpyridine

-

To a cooled (0-5 °C) flask containing concentrated sulfuric acid, slowly add 2-amino-4-methylpyridine while maintaining the temperature.

-

A pre-cooled mixture of concentrated sulfuric acid and nitric acid is then added dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, the reaction is allowed to stir at room temperature for several hours.

-

The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.

-

The crude product, a mixture of 3-nitro and 5-nitro isomers, is purified by column chromatography to isolate the desired 2-amino-4-methyl-3-nitropyridine.

Step 2: Chlorination of 2-Amino-4-methyl-3-nitropyridine

-

Dissolve 2-amino-4-methyl-3-nitropyridine in a suitable solvent such as acetonitrile or DMF.

-

Add a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), portion-wise to the solution.

-

The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Reactivity and Applications in Organic Synthesis

The true value of this compound lies in its multifaceted reactivity, which allows for a diverse range of chemical transformations. The interplay of the four substituents dictates its behavior in various reactions.

Caption: Key reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, a reaction facilitated by the electron-withdrawing nature of the pyridine nitrogen and the nitro group. This allows for the introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols.

General Protocol for SNAr with Amines:

-

In a sealed tube, combine this compound (1.0 eq.), the desired amine (1.2-2.0 eq.), and a suitable base such as diisopropylethylamine (DIPEA) or potassium carbonate in a polar aprotic solvent like DMF, DMSO, or NMP.

-

Heat the reaction mixture at a temperature ranging from 80 to 150 °C for several hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Collect the precipitated product by filtration or extract with an appropriate organic solvent.

-

Purify the crude product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 6-position is also amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

4.2.1 Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond by reacting the chloro-substituted pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

Generalized Protocol for Suzuki-Miyaura Coupling:

-

To a degassed mixture of this compound (1.0 eq.), a boronic acid (1.1-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.) in a suitable solvent system (e.g., dioxane/water, toluene/water, or DME/water), add a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos).

-

Heat the reaction mixture under an inert atmosphere (N₂ or Ar) at 80-120 °C until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography.

4.2.2 Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the chloro-substituted pyridine with a primary or secondary amine, catalyzed by a palladium complex. This reaction provides a direct route to a diverse range of substituted aminopyridines.

Generalized Protocol for Buchwald-Hartwig Amination:

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.2 eq.), a strong base (e.g., NaOt-Bu, K₃PO₄, or LiHMDS, 1.2-1.5 eq.), a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst), and a suitable ligand (e.g., RuPhos, BrettPhos) in an anhydrous, degassed solvent such as toluene or dioxane.

-

Heat the reaction mixture at 80-110 °C until complete conversion of the starting material is observed.

-

Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

-

Dry the organic phase, concentrate, and purify the product by column chromatography.

Transformations of the Nitro and Amino Groups

The nitro and amino functionalities on the pyridine ring offer further opportunities for synthetic elaboration.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard conditions such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., Fe/HCl, SnCl₂/HCl). This transformation opens up pathways to 2,3-diaminopyridine derivatives, which are valuable precursors for the synthesis of fused heterocyclic systems like imidazopyridines and pyrido[2,3-b]pyrazines.

-

Modification of the Amino Group: The primary amino group at the 2-position can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups at this position.

Applications in the Synthesis of Fused Heterocyclic Systems

A key application of this compound and its derivatives is in the construction of fused heterocyclic scaffolds. For instance, after reduction of the nitro group to an amine, the resulting 6-chloro-4-methylpyridine-2,3-diamine can serve as a precursor to various fused systems. Reaction with appropriate dicarbonyl compounds or their equivalents can lead to the formation of pyrido[2,3-b]pyrazines, which are of interest in medicinal chemistry.

Spectroscopic Characterization

While a publicly available, comprehensive set of spectroscopic data for this compound is limited, the following are expected characteristic peaks based on its structure and data for analogous compounds. Researchers are advised to obtain and interpret their own analytical data for definitive structural confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, a singlet for the aromatic proton, and a broad singlet for the amine protons. The chemical shifts will be influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the pyridine ring and the methyl group. The positions of the signals will be characteristic of the substituted pyridine ring.

-

IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1550 and 1350 cm⁻¹), and C-Cl stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (187.58 g/mol ), along with a characteristic isotopic pattern for the presence of a chlorine atom.

Conclusion

This compound is a highly versatile and synthetically valuable building block. Its unique arrangement of functional groups allows for a wide range of selective transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and modifications of the nitro and amino groups. This adaptability makes it an ideal starting material for the synthesis of complex heterocyclic molecules, particularly those of interest in drug discovery and agrochemical development. The protocols and reactivity patterns outlined in this guide are intended to provide a solid foundation for researchers to explore the full synthetic potential of this powerful intermediate.

References

Discovery and history of 6-Chloro-4-methyl-3-nitropyridin-2-amine

An In-depth Technical Guide to 6-Chloro-4-methyl-3-nitropyridin-2-amine: Synthesis, Properties, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Unseen Scaffolds of Pharmaceutical Innovation

In the intricate world of medicinal chemistry, the discovery and development of novel therapeutic agents often hinge on the availability of versatile chemical building blocks. These molecular scaffolds, while not always the final drug product, are the unsung heroes that enable the exploration of vast chemical spaces and the systematic optimization of lead compounds. This compound is one such scaffold, a substituted pyridine derivative whose strategic placement of functional groups—a reactive chlorine atom, an electron-withdrawing nitro group, and a nucleophilic amine—renders it a valuable intermediate in the synthesis of complex heterocyclic systems. This guide provides a comprehensive overview of this compound, from its synthetic origins to its potential applications, for researchers, scientists, and drug development professionals.

Physicochemical Properties and Spectroscopic Data

This compound, with the Chemical Abstracts Service (CAS) registry number 863878-22-2, is a solid at room temperature, typically appearing as a light yellow to green-yellow powder.[1] Its molecular structure and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆ClN₃O₂ | [1][2] |

| Molecular Weight | 187.58 g/mol | [1][2] |

| CAS Number | 863878-22-2 | [1][3] |

| Appearance | Light yellow to green-yellow solid | [1] |

| Boiling Point (Predicted) | 350.2 ± 37.0 °C | [1] |

| Density (Predicted) | 1.500 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | -1.05 ± 0.50 | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

While detailed, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this specific compound is limited in the primary literature, commercial suppliers often provide this information upon request or as part of their documentation.[3] The expected spectroscopic features can be inferred from its structure and comparison with analogous compounds.

Historical Context and Emergence in Synthesis

The precise "discovery" of this compound is not marked by a singular, seminal publication. Instead, its emergence is a logical progression in the broader history of pyridine chemistry and its application in medicinal chemistry. Substituted nitropyridines have long been recognized as crucial intermediates. For instance, the related compound, 2-chloro-4-methyl-3-nitropyridine, was described by Chapman et al. in 1980 and is a known precursor to 3-amino-2-chloro-4-methylpyridine, a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor, Nevirapine.[4][5][6]

The development of synthetic routes to various functionalized pyridines has been a significant area of research. The challenges associated with selective nitration and halogenation of the pyridine ring have led to the development of numerous strategies.[4][7] The existence of compounds like this compound is a testament to the advancements in synthetic methodology that allow for precise control over the substitution pattern on the pyridine core.

Synthetic Pathways: A Strategic Approach to Functionalization

The synthesis of this compound is not explicitly detailed in readily available literature. However, a logical and efficient synthetic route can be postulated based on established pyridine chemistry. A plausible retrosynthetic analysis suggests that the target molecule can be derived from a more readily available starting material, such as 2-amino-4-methylpyridine, through a series of regioselective reactions.

Proposed Synthetic Workflow

The following multi-step synthesis represents a viable pathway for the laboratory-scale preparation of this compound.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 2-Amino-4-methylpyridine

-

To a stirred solution of concentrated sulfuric acid, cool to 0°C.

-

Slowly add 2-amino-4-methylpyridine.

-

Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter, wash with cold water, and dry to yield 2-amino-4-methyl-3-nitropyridine.

Causality: The amino group in the 2-position is activating and ortho-, para-directing. However, under strongly acidic conditions of nitration, the amino group is protonated to an ammonium group, which is deactivating and meta-directing. The methyl group is weakly activating and ortho-, para-directing. The interplay of these electronic effects directs the incoming nitro group to the 3-position.

Step 2: Diazotization and Hydrolysis

-

Dissolve 2-amino-4-methyl-3-nitropyridine in aqueous sulfuric acid and cool to 0-5°C.

-

Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C.

-

Stir the resulting diazonium salt solution at low temperature for a short period.

-

Heat the solution to induce hydrolysis of the diazonium salt to the corresponding hydroxyl compound.

-

Cool the mixture and collect the precipitated 2-hydroxy-4-methyl-3-nitropyridine by filtration.

Causality: The Sandmeyer-type reaction allows for the replacement of the amino group with a hydroxyl group via a diazonium intermediate. This is a standard transformation in aromatic chemistry.

Step 3: Chlorination

-

Reflux a mixture of 2-hydroxy-4-methyl-3-nitropyridine and phosphorus oxychloride (POCl₃) for several hours.

-

After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.

-

Pour the residue onto ice-water to hydrolyze any remaining phosphorus oxychloride and precipitate the chlorinated product.

-

Filter, wash thoroughly with water, and dry to obtain 2,6-dichloro-4-methyl-3-nitropyridine.

Causality: Phosphorus oxychloride is a standard reagent for converting pyridones (the tautomeric form of hydroxypyridines) to chloropyridines.

Step 4: Selective Amination

-

Dissolve 2,6-dichloro-4-methyl-3-nitropyridine in a suitable solvent such as isopropanol.

-

Introduce ammonia gas or use an aqueous ammonia solution.[8]

-

Stir the reaction at room temperature or with gentle heating.[8]

-

The chlorine atom at the 2-position is more activated towards nucleophilic aromatic substitution due to the adjacent electron-withdrawing nitro group. This allows for the selective replacement of the C2-chloro substituent with an amino group.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, the product can be isolated by removing the solvent and purifying by recrystallization or chromatography.

Causality: The regioselectivity of this amination is governed by the electronic effects of the substituents on the pyridine ring. The nitro group at the 3-position strongly activates the adjacent 2-position towards nucleophilic attack, making it more susceptible to substitution than the chlorine at the 6-position.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented in peer-reviewed literature, its structure suggests significant potential as an intermediate in medicinal chemistry. The presence of multiple reaction sites allows for diverse chemical modifications.

Role as a Versatile Chemical Intermediate

The utility of this compound stems from the orthogonal reactivity of its functional groups.

Caption: Reactivity map of this compound.

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols. It can also participate in cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings to introduce new carbon-carbon and carbon-nitrogen bonds.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a handle for further functionalization, such as amide bond formation or the construction of fused heterocyclic rings.

-

Modification of the Amino Group: The primary amine at the 2-position can be acylated, alkylated, or used as a nucleophile in various condensation reactions.

Potential in Kinase Inhibitor Scaffolding

The substituted pyridine core is a common motif in kinase inhibitors. For example, derivatives of 2,6-dichloro-3-nitropyridine have been used in the synthesis of potent inhibitors for kinases like p70S6Kβ and glycogen synthase kinase-3 (GSK3).[9] The structural features of this compound make it an attractive starting point for the development of novel kinase inhibitors. The 2-amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site, a common binding motif for this class of drugs.[10]

Precursor for Fused Heterocyclic Systems

The presence of vicinal amino and nitro groups (after reduction) on the pyridine ring makes this compound an ideal precursor for the synthesis of fused heterocyclic systems, such as pyridopyrazines or other pharmacologically relevant scaffolds.

Conclusion and Future Outlook

This compound represents a strategically functionalized building block with significant potential for the synthesis of novel bioactive molecules. While its direct applications are still emerging, its structural similarity to intermediates used in the synthesis of established pharmaceuticals and kinase inhibitors highlights its value. As the demand for new chemical entities in drug discovery continues to grow, the importance of versatile and readily accessible intermediates like this will only increase. Further exploration of the reactivity and applications of this compound is warranted and is likely to yield new and valuable contributions to the field of medicinal chemistry.

References

- 1. This compound | 863878-22-2 [amp.chemicalbook.com]

- 2. achmem.com [achmem.com]

- 3. 863878-22-2|this compound|BLD Pharm [bldpharm.com]

- 4. EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 5. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Hazards and Safety Information for 6-Chloro-4-methyl-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-4-methyl-3-nitropyridin-2-amine is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique arrangement of functional groups—a chlorine atom, a methyl group, a nitro group, and an amine group on a pyridine core—makes it a versatile reagent for the synthesis of more complex molecules with potential therapeutic applications. However, the same reactivity that makes this compound useful also imparts a range of physiological hazards that necessitate a thorough understanding and implementation of rigorous safety protocols.

This guide provides an in-depth analysis of the known and potential hazards associated with this compound (CAS No. 863878-22-2). As a Senior Application Scientist, the aim is not merely to list safety data but to provide a cohesive narrative that explains the causality behind the recommended safety procedures. This document is structured to empower researchers to conduct a thorough risk assessment and to handle this compound with the highest degree of safety.

Section 1: Chemical Identification and Physicochemical Properties

A foundational aspect of safe laboratory practice is the correct identification and understanding of the physical and chemical properties of a substance. These properties influence its behavior under various experimental conditions and are critical for designing appropriate storage and handling protocols.

| Property | Value | Source |

| CAS Number | 863878-22-2 | [1][2][3] |

| Molecular Formula | C6H6ClN3O2 | [1][3] |

| Molecular Weight | 187.58 g/mol | [1][3] |

| Appearance | Light yellow to green-yellow solid | [4] |

| Predicted Boiling Point | 350.2 ± 37.0 °C | [4] |

| Predicted Density | 1.500 ± 0.06 g/cm3 | [4] |

| Storage Temperature | 2–8 °C, under inert atmosphere (Nitrogen or Argon) | [1][3][4] |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. For this compound, the available data indicates multiple health hazards.

| Hazard Class | GHS Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | Warning | H335: May cause respiratory irritation |

Source:[1]

The "Warning" signal word indicates a less severe hazard compared to "Danger," but the combination of these hazards requires stringent safety measures. The H-statements point to multiple routes of exposure (oral, dermal, inhalation) that can lead to adverse health effects.

Section 3: Toxicological Profile and Mechanistic Insights

While specific toxicological studies on this compound are not extensively available in the public domain, the known hazards of its constituent functional groups and related pyridine derivatives provide a basis for a predictive toxicological assessment.

-

Aminopyridines: This class of compounds is known to be neurotoxic, often acting as potassium channel blockers. While the specific substitution pattern of the target molecule will modulate this activity, the potential for neurological effects should not be discounted. General aminopyridines are also known to be toxic if swallowed or in contact with skin.[5]

-

Nitropyridines: The nitro group is an electron-withdrawing group that can participate in metabolic activation to reactive intermediates, which can be genotoxic.[6] Some nitropyridine derivatives have been shown to cause DNA damage.[6] A study on 2-ethyl-4-nitropyridine N-oxide indicated a toxic effect on the blood system.[7][8]

-

Chlorinated Aromatics: The chlorine substituent enhances the lipophilicity of the molecule, potentially increasing its ability to be absorbed through the skin and to distribute into tissues.

Given these considerations, the observed GHS classifications for skin and eye irritation (H315, H319) and respiratory irritation (H335) are consistent with the expected properties of such a molecule. The acute toxicity warnings (H302, H332) underscore the need to prevent ingestion and inhalation.

Section 4: Risk Assessment and Engineering Controls

A systematic risk assessment is mandatory before handling this compound. The following diagram illustrates a logical workflow for this process.

Engineering Controls:

The primary engineering control for handling this solid compound is a certified chemical fume hood to mitigate the risk of inhalation of dust particles. All weighing and transfer operations should be conducted within the fume hood. For larger quantities or procedures with a higher risk of aerosolization, a glove box may be warranted. Ensure that eyewash stations and safety showers are readily accessible.[9]

Section 5: Safe Handling and Storage Procedures

Handling:

-

Always handle this compound within a chemical fume hood.

-

Avoid the generation of dust.

-

Use appropriate personal protective equipment (see Section 6).

-

Wash hands thoroughly after handling.[9]

-

Do not eat, drink, or smoke in the laboratory.

-

Ensure containers are tightly closed when not in use.[9]

Storage:

-

Store in a cool, dry, well-ventilated area.[9]

-